(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC20210274
Molecular Formula: C21H23NO7
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO7 |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C21H23NO7/c1-4-28-14-8-7-13(12-16(14)27-3)18-17(19(23)15-6-5-10-29-15)20(24)21(25)22(18)9-11-26-2/h5-8,10,12,18,24H,4,9,11H2,1-3H3 |
| Standard InChI Key | BGLVOGYZOLNBJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CO3)OC |
Introduction
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic compound featuring a pyrrolidine core with multiple substituents, including ethoxy, methoxy, and furan derivatives. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities and structural uniqueness.
Chemical Formula and Molecular Weight
Structural Features
-
The compound includes a pyrrolidine ring, which is a five-membered heterocycle containing one nitrogen atom.
-
It features an ethoxy group, a methoxy group, and a furan derivative, contributing to its potential biological activity and chemical reactivity.
-
The presence of these diverse functional groups suggests several potential applications in drug discovery and development.
Synthesis and Preparation
The synthesis of (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions, including:
-
Condensation reactions to form the core structure.
-
Functional group modifications to introduce the ethoxy, methoxy, and furan substituents.
-
Cyclization processes to complete the pyrrolidine ring formation.
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C21H23NO7 |
| Molecular Weight | Approximately 401.4 g/mol |
| Synonyms | (4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione; 488102-13-2 |
| Chemical Structure | Pyrrolidine core with ethoxy, methoxy, and furan substituents |
| Synthesis | Multi-step organic reactions including condensation, modification, and cyclization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume